molecular formula C17H16N2O3 B13894040 (1-Methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl) benzoate

(1-Methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl) benzoate

Cat. No.: B13894040
M. Wt: 296.32 g/mol
InChI Key: XSQIFKLRFAUYLI-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl) benzoate is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl) benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine moiety and finally the esterification with benzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl) benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl) benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl) benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(3-(1-Methyl-2-oxo-5-(pyrazolo[1,5-a]pyridine-3(2H)-yl)piperidin-1-yl)-3-oxopropanenitrile): This compound shares a similar pyrrolidine-pyridine structure but with different functional groups.

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring but are fused with a pyrimidine ring instead of a pyrrolidine ring.

Uniqueness

What sets (1-Methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl) benzoate apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

(1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl) benzoate

InChI

InChI=1S/C17H16N2O3/c1-19-14(13-8-5-9-18-11-13)10-15(16(19)20)22-17(21)12-6-3-2-4-7-12/h2-9,11,14-15H,10H2,1H3

InChI Key

XSQIFKLRFAUYLI-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)OC(=O)C2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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